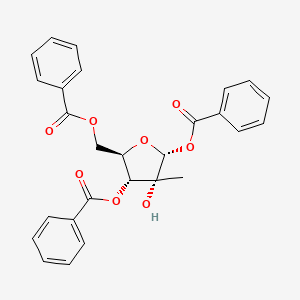
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is an organic compound with the molecular formula C15H34O2Si and a molecular weight of 274.51 g/mol . It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nonan-2-ol backbone. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol typically involves the protection of the hydroxyl group of nonan-2-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Nonan-2-ol+TBDMS-ClBasethis compound
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions or fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of nonan-2-one or nonanal.
Reduction: Formation of nonane.
Substitution: Formation of nonan-2-ol or other derivatives depending on the substituent.
Applications De Recherche Scientifique
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is widely used in scientific research, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: In the development of pharmaceuticals and drug intermediates.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBDMS group can be removed under mild acidic or fluoride conditions, regenerating the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-((Trimethylsilyl)oxy)nonan-2-ol: Similar structure but with a trimethylsilyl (TMS) group instead of TBDMS.
9-((Triisopropylsilyl)oxy)nonan-2-ol: Contains a triisopropylsilyl (TIPS) group.
9-((Methoxymethyl)oxy)nonan-2-ol: Features a methoxymethyl (MOM) protecting group.
Uniqueness
9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is unique due to the steric bulk and stability provided by the TBDMS group. This makes it particularly useful in protecting hydroxyl groups in complex molecules where other protecting groups might fail .
Propriétés
IUPAC Name |
9-[tert-butyl(dimethyl)silyl]oxynonan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O2Si/c1-14(16)12-10-8-7-9-11-13-17-18(5,6)15(2,3)4/h14,16H,7-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCYXCPDXCINT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCO[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)
